Cas no 1803723-30-9 (Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate)

Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate is a fluorinated benzoate derivative with a reactive chloro-ketone functional group, making it a versatile intermediate in organic synthesis. The presence of the difluoromethyl group enhances its metabolic stability and lipophilicity, which is advantageous in the development of pharmaceuticals and agrochemicals. The chloro-ketone moiety allows for further functionalization, enabling its use in cross-coupling reactions or nucleophilic substitutions. This compound is particularly valuable in medicinal chemistry for constructing biologically active molecules due to its balanced reactivity and structural flexibility. Its well-defined chemical properties ensure reproducibility in synthetic applications.
Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate structure
1803723-30-9 structure
商品名:Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate
CAS番号:1803723-30-9
MF:C13H13ClF2O3
メガワット:290.690330266953
CID:4958465

Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate
    • インチ: 1S/C13H13ClF2O3/c1-3-19-13(18)10-6-8(11(14)7(2)17)4-5-9(10)12(15)16/h4-6,11-12H,3H2,1-2H3
    • InChIKey: KIUHFDSZDQCDGB-UHFFFAOYSA-N
    • ほほえんだ: ClC(C(C)=O)C1C=CC(C(F)F)=C(C(=O)OCC)C=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 336
  • トポロジー分子極性表面積: 43.4
  • 疎水性パラメータ計算基準値(XlogP): 3.1

Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015004263-500mg
Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate
1803723-30-9 97%
500mg
863.90 USD 2021-06-21
Alichem
A015004263-1g
Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate
1803723-30-9 97%
1g
1,460.20 USD 2021-06-21
Alichem
A015004263-250mg
Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate
1803723-30-9 97%
250mg
504.00 USD 2021-06-21

Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate 関連文献

Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoateに関する追加情報

Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate (CAS No. 1803723-30-9): A Comprehensive Overview in Modern Chemical Biology

Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate, identified by its CAS number 1803723-30-9, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, featuring a complex aromatic structure, has garnered attention due to its potential applications in drug discovery and synthetic chemistry. The presence of both chloro and difluoromethyl substituents in its molecular framework suggests unique reactivity and biological properties that make it a valuable candidate for further investigation.

The structural composition of Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate encompasses several key functional groups that contribute to its versatility. The benzoate core provides a stable aromatic backbone, while the 1-chloro-2-oxopropyl side chain introduces both electrophilic and nucleophilic sites for chemical modification. This dual functionality is particularly advantageous in the design of novel bioactive molecules, as it allows for diverse synthetic pathways and interactions with biological targets.

In recent years, there has been growing interest in the development of compounds containing difluoromethyl groups due to their ability to enhance metabolic stability and binding affinity. The incorporation of this moiety into Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate not only improves its pharmacokinetic properties but also opens up possibilities for its use in the synthesis of next-generation therapeutics. Current research indicates that such compounds may exhibit promising activity against various diseases, including cancer and infectious disorders.

The 1-chloro-2-oxopropyl substituent further enriches the chemical space explored by this compound. Chloro groups are well-known for their ability to participate in nucleophilic substitution reactions, making them ideal for constructing more complex molecules through cross-coupling and other synthetic strategies. This reactivity has been leveraged in the development of novel pharmaceuticals, where chloro-substituted intermediates serve as critical building blocks.

The benzoate moiety itself is a well-studied pharmacophore with a wide range of biological activities. Benzoic acid derivatives have been extensively explored for their antimicrobial, anti-inflammatory, and analgesic properties. By modifying the benzoate core with additional functional groups like chloro and difluoromethyl, researchers can fine-tune the biological profile of Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate to meet specific therapeutic needs.

Recent advancements in computational chemistry have enabled more efficient screening and design of bioactive molecules like Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate. Molecular modeling techniques have been employed to predict the binding interactions between this compound and potential biological targets, providing insights into its mechanism of action. These studies have highlighted the compound's potential as an inhibitor or modulator of key enzymes and receptors involved in disease pathways.

In addition to its synthetic utility, Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate has shown promise in preclinical studies as a lead compound for drug development. Initial assays have demonstrated its ability to modulate cellular processes relevant to cancer progression, inflammation, and neurodegeneration. These findings underscore the importance of exploring novel molecular architectures in the quest for effective treatments.

The future directions for research on Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate include further optimization of its chemical structure to enhance potency and selectivity. Additionally, exploring its potential in combination therapies may yield synergistic effects that could improve treatment outcomes. As our understanding of biological systems continues to evolve, compounds like Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate are poised to play a crucial role in advancing therapeutic strategies.

The synthesis and characterization of this compound also highlight the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. By integrating knowledge from multiple fields, researchers can accelerate the discovery process and bring new medicines to patients more quickly. The case of Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate exemplifies how such collaborations can lead to innovative solutions in chemical biology.

In conclusion, Ethyl 5-(1-chloro-2-oxopropyl)-2-(difluoromethyl)benzoate (CAS No. 1803723-30-9) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. The combination of chloro, difluoromethyl, and benzoate functionalities makes it a versatile scaffold for developing novel therapeutics. As ongoing research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the field of chemical biology for years to come.

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